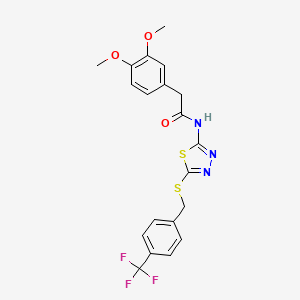
N-(2,5-dimethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,5-dimethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide” is a compound that contains a thiophene nucleus . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- The crystal structure of a related compound, highlighting the importance of N–H···S, C–H···O, and N–H···O hydrogen bonds and π···π interactions between rings, was established through spectral analysis and X-ray diffraction studies. This suggests potential applications in understanding molecular interactions and designing materials with specific properties (Sharma et al., 2016).
Synthesis and Characterization
- A study on the synthesis and crystal structure of a compound similar to the requested one, focusing on its crystal and molecular structure stabilized by N–H⋯O and C–H⋯O hydrogen bond interactions, points towards methodologies for designing and synthesizing complex molecules (Prabhuswamy et al., 2016).
Pharmacological and Biochemical Applications
- Virtual screening targeting specific receptors identified compounds for further synthesis, indicating applications in drug discovery for treating conditions such as breast tumor metastasis. The pharmacokinetic characterization and effects on tumor volumes and metastasis are highlighted, demonstrating the compound's potential in medical research (Wang et al., 2011).
Immunological Research
- Novel immunosuppressive activities of compounds, following a detailed synthesis process, show relevance in understanding and potentially treating immune response-related conditions (Axton et al., 1992).
Anticonvulsant Activity
- Research into ameltolide analogues, including 4-amino-N-(2,6-dimethylphenyl)benzamide, reveals their potential as anticonvulsants, offering a glimpse into the therapeutic applications of related compounds (Lambert et al., 1995).
Receptor Antagonism
- The design and synthesis of selective small molecule antagonists for specific receptors based on phenylmorphan chemotypes illustrate the compound's utility in receptor-targeted therapies (Thomas et al., 2006).
Photochemical Studies
- Investigations into the photochemistry of related compounds provide insights into molecular dynamics under light exposure, which is significant for materials science and photopharmacology (Glebov et al., 2020).
Zukünftige Richtungen
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This suggests that “N-(2,5-dimethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide” and similar compounds may have potential for future research and development in medicinal chemistry.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-13-7-8-14(2)15(12-13)19-17(20)18(9-3-4-10-18)16-6-5-11-21-16/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKDTPBBFGSUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2814844.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2814846.png)
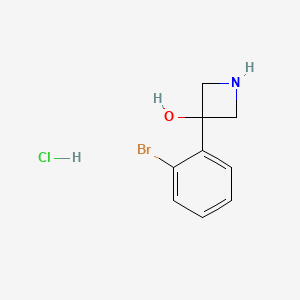


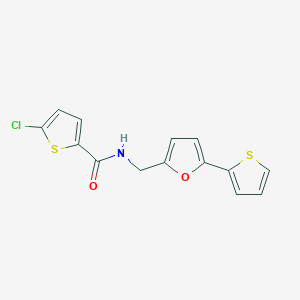
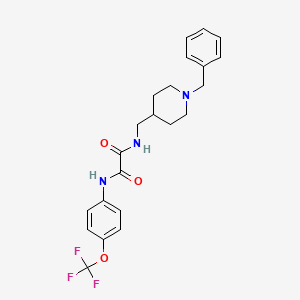
![N-(3-chloro-2-methylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2814857.png)
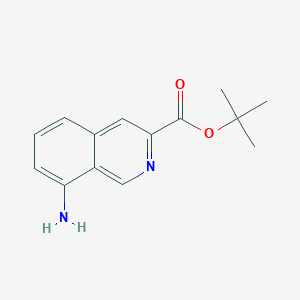

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2814861.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2814862.png)
